molecular formula C11H15ClO4S B13310708 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride

1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride

Cat. No.: B13310708
M. Wt: 278.75 g/mol
InChI Key: SEHPIJVQJYIPME-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a propane chain linked to a 3,4-dimethoxyphenyl aromatic ring and a sulfonyl chloride (-SO₂Cl) group. This compound is structurally characterized by electron-donating methoxy groups on the phenyl ring, which may influence its electronic properties and reactivity. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride typically involves the reaction of 1-(3,4-dimethoxyphenyl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid+Thionyl chloride1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride+SO2+HCl\text{1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(3,4-Dimethoxyphenyl)propane-1-sulfonic acid+Thionyl chloride→1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions to facilitate the substitution reaction.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions to promote the substitution on the aromatic ring.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules to study their structure and function.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Key Structural Features Functional Groups Molecular Weight (g/mol)*
1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride Propane chain, 3,4-dimethoxyphenyl group, sulfonyl chloride -SO₂Cl, -OCH₃ ~274.75 (estimated)
1-Phenylcyclopropane-1-sulfonyl chloride Cyclopropane ring fused to phenyl group, sulfonyl chloride -SO₂Cl, cyclopropane ~198.66
Propane-1-sulfonyl chloride Linear propane chain, sulfonyl chloride -SO₂Cl ~142.59
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine backbone, benzamide group -CONH₂, -OCH₃ ~315.36

*Molecular weights calculated based on structural formulas.

Reactivity and Stability

  • This compound: The electron-donating methoxy groups may slightly deactivate the sulfonyl chloride toward nucleophilic substitution compared to simpler analogs like propane-1-sulfonyl chloride.
  • Stability under alkaline conditions is likely lower due to ring strain .
  • Propane-1-sulfonyl chloride : Lacks aromatic or bulky substituents, making it highly reactive toward nucleophiles (e.g., amines, alcohols) under mild conditions. Its simpler structure facilitates straightforward sulfonylation reactions .
  • Rip-B : As an amide, it undergoes hydrolysis under acidic or basic conditions rather than nucleophilic substitution. The 3,4-dimethoxyphenyl group may confer stability against oxidation .

Physical Properties

Property This compound* Propane-1-sulfonyl chloride 1-Phenylcyclopropane-1-sulfonyl chloride
Boiling Point ~300°C (estimated) 195–196°C Not reported
Density (g/mL) ~1.3 (estimated) 1.273 Not reported
Solubility Likely soluble in polar aprotic solvents (e.g., DCM) Soluble in chlorinated solvents Soluble in organic solvents
Purity Not reported Commercial grade (95%+) 95%

*Estimated based on structural analogs.

Key Research Findings

  • Reactivity in Alkaline Conditions : Lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., β-O-4 ethers) undergo cleavage under mild alkaline conditions (0.5 mol/L KOtBu, 30°C) . By contrast, sulfonyl chlorides like the target compound are typically stable in such conditions but reactive toward nucleophiles.
  • Synthetic Yields : Rip-B (an amide analog) was synthesized in 80% yield , whereas sulfonyl chlorides like propane-1-sulfonyl chloride are often produced at >90% purity industrially .

Notes

  • Safety data for sulfonyl chlorides (e.g., corrosivity, H314 hazard) apply broadly to this class, requiring careful handling .
  • The 3,4-dimethoxy substitution pattern may enhance solubility in organic media compared to non-substituted analogs.

Biological Activity

1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is primarily noted for its role in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15ClO3S\text{C}_{12}\text{H}_{15}\text{ClO}_3\text{S}

This compound features a sulfonyl chloride functional group attached to a dimethoxyphenyl moiety, which contributes to its reactivity and potential biological interactions.

Antiviral Activity

Recent studies have indicated that sulfonamide derivatives, including those similar to this compound, exhibit antiviral properties. For instance, compounds in this class have been shown to inhibit replication of the yellow fever virus (YFV), with selectivity over related viruses. The mechanism involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on specific enzymes. A notable example is its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in lipid metabolism and cell signaling. In vitro studies demonstrated significant inhibition of nSMase2 activity, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antiviral Efficacy Against YFV

A recent study utilized machine learning models to identify effective inhibitors against YFV. Among the tested compounds, derivatives similar to this compound exhibited promising antiviral activity with an effective concentration (EC50) demonstrating selective inhibition against YFV compared to other flaviviruses .

Case Study 2: Inhibition of nSMase2

In a high-throughput screening assay focused on nSMase2 inhibitors, a compound structurally related to this compound was identified as having substantial oral bioavailability and brain penetration capabilities. The compound effectively reduced exosome release from neuronal cells in vivo, indicating its potential utility in treating Alzheimer's disease through modulation of lipid signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide derivatives has been extensively studied to optimize their biological activity. Key findings include:

  • Dimethoxy Substitution : The presence of methoxy groups at the 3 and 4 positions on the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
  • Sulfonyl Group : The sulfonyl chloride moiety is crucial for reactivity, allowing for further modifications that can enhance biological activity or specificity towards particular targets.

Table: Summary of Biological Activities

Activity TypeCompound/AnalogueObserved EffectReference
AntiviralSimilar derivativesInhibition of YFV replication
Enzyme InhibitionnSMase2 inhibitorsSignificant inhibition
CytotoxicityVarious analoguesInduction of apoptosis in cancer cells

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride, and how is purity validated?

Answer:
The synthesis typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Reaction Conditions : Conducted under anhydrous conditions with inert gas (N₂/Ar) to prevent hydrolysis .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
  • Validation : Purity is confirmed via 1H/13C NMR (absence of residual solvent peaks) and HPLC (retention time consistency) .

Q. Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and minimize by-product formation?

Answer:
DoE integrates variables like temperature, stoichiometry, and reaction time to identify optimal conditions:

  • Factorial Design : Test interactions between molar ratios (e.g., sulfonic acid:SOCl₂) and temperature (40–80°C).
  • Response Surface Methodology (RSM) : Models yield vs. variables to predict maxima. For example, excess SOCl₂ (1.5–2.0 eq.) at 60°C often maximizes conversion .
  • By-Product Mitigation : TLC monitoring identifies intermediates; quenching excess chlorinating agents with ice-water reduces sulfonic acid dimerization .

Q. Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 3.8–4.1 ppm (methoxy groups), δ 7.2–7.5 ppm (aromatic protons).
    • 13C NMR : Sulfonyl chloride carbon at ~δ 55 ppm .
  • IR Spectroscopy : S=O stretch at 1360–1180 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ confirms molecular weight (e.g., 274.03 g/mol) .

Q. Advanced: What mechanistic insights guide its reactivity in nucleophilic substitutions?

Answer:
Kinetic studies and isotopic labeling (e.g., 18O) reveal:

  • Electrophilicity : Sulfonyl chloride’s S(VI) center reacts with nucleophiles (amines, alcohols) via a two-step mechanism (formation of tetrahedral intermediate, followed by Cl⁻ elimination) .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) accelerate reactions by stabilizing transition states.
  • Competing Hydrolysis : Controlled pH (<7) minimizes hydrolysis to sulfonic acid; buffered conditions (pH 5–6) balance reactivity and stability .

Q. Advanced: How do structural analogs influence data interpretation in reactivity studies?

Answer:
Comparative studies with analogs (e.g., 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride) highlight:

  • Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce nucleophilic attack rates by 20–30% compared to smaller groups (methoxy) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, accelerating reactions with amines.
  • Data Reconciliation : Use computational tools (DFT calculations) to model substituent effects and resolve contradictions in observed vs. expected reactivity .

Q. Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at –20°C in sealed, desiccated containers.
  • Solvent Stability : Dissolve in dry dichloromethane (DCM) or THF for short-term use; avoid protic solvents (water, alcohols).
  • Monitoring : Regular NMR checks detect hydrolysis (emerging sulfonic acid peaks at δ 11–12 ppm) .

Q. Advanced: How does pH affect the stability of sulfonyl chloride intermediates in aqueous buffers?

Answer:

  • Hydrolysis Kinetics : Follow pseudo-first-order kinetics under basic conditions (t½ < 1 hr at pH 9). Acidic conditions (pH 3–5) extend stability (t½ > 24 hrs).
  • Buffer Systems : Phosphate buffers (pH 7.4) simulate physiological conditions for drug-intermediate studies.
  • Mitigation Strategies : Add scavengers (e.g., molecular sieves) or use microfluidic reactors to control water exposure .

Q. Advanced: What strategies resolve contradictions in biological activity data across similar sulfonyl chlorides?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against analogs to identify critical substituents (e.g., methoxy vs. nitro groups).
  • Assay Variability : Standardize cell-based assays (e.g., fixed incubation time, controlled ATP levels) to reduce noise.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to validate trends .

Q. Basic: How is this compound utilized in synthesizing sulfonamide derivatives for medicinal chemistry?

Answer:

  • Reaction Protocol : React with primary/secondary amines (1:1.2 molar ratio) in DCM at 0–25°C.
  • Workup : Extract with dilute HCl to remove unreacted amine; isolate sulfonamide via filtration.
  • Applications : Intermediate for protease inhibitors or antibiotics .

Q. Advanced: What computational tools predict regioselectivity in its reactions with heterocyclic amines?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic attack sites on amines (e.g., pyridine N vs. pyrrole α-C).
  • Molecular Dynamics (MD) : Simulate solvent-accessible surfaces to predict steric hindrance effects.
  • Validation : Cross-check predictions with experimental LC-MS/MS fragmentation patterns .

Properties

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO4S/c1-4-11(17(12,13)14)8-5-6-9(15-2)10(7-8)16-3/h5-7,11H,4H2,1-3H3

InChI Key

SEHPIJVQJYIPME-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)Cl

Origin of Product

United States

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